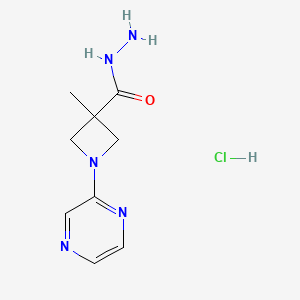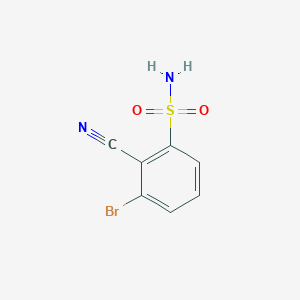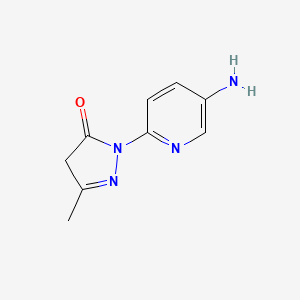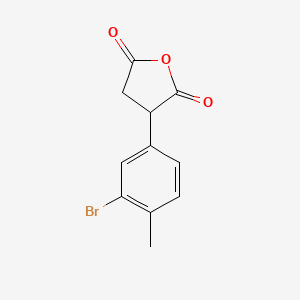
4-(Bromomethyl)-4,5-dimethylhex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-4,5-dimethylhex-1-ene is an organic compound characterized by a bromomethyl group attached to a hexene backbone with two methyl groups at the 4 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4,5-dimethylhex-1-ene typically involves the bromination of 4,5-dimethylhex-1-ene. This can be achieved through the reaction of 4,5-dimethylhex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
4-(Bromomethyl)-4,5-dimethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4,5-dimethylhex-1-ene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of 4,5-dimethylhex-1-ene.
Oxidation: Formation of alcohols or carboxylic acids.
科学研究应用
4-(Bromomethyl)-4,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds.
Biology: Potential use in the modification of biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Bromomethyl)-4,5-dimethylhex-1-ene primarily involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-4,5-dimethylhex-1-ene: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
4-(Iodomethyl)-4,5-dimethylhex-1-ene: Contains an iodine atom, which is more reactive than bromine, leading to faster reactions and different product distributions.
4-(Hydroxymethyl)-4,5-dimethylhex-1-ene: Contains a hydroxyl group, making it less reactive in substitution reactions but more reactive in oxidation reactions.
Uniqueness
4-(Bromomethyl)-4,5-dimethylhex-1-ene is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
4-(bromomethyl)-4,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-5-6-9(4,7-10)8(2)3/h5,8H,1,6-7H2,2-4H3 |
InChI 键 |
ZSJSXONYECVDIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(CC=C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


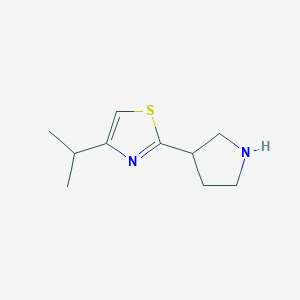
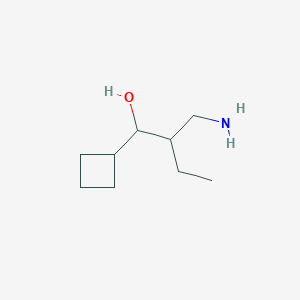
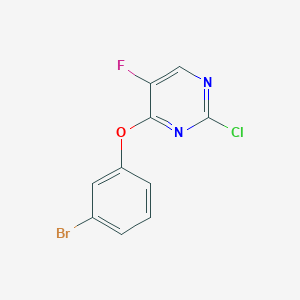
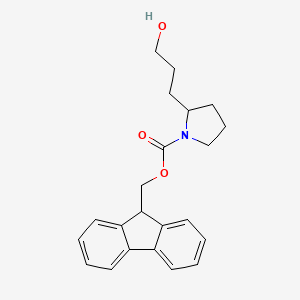
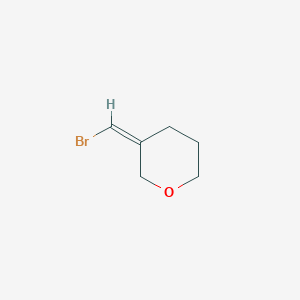


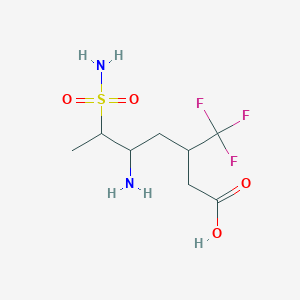
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
